1-(3-Bromopropoxy)-2-methylbenzene
Overview
Description
Scientific Research Applications
End-Quenching in Polymer Chemistry
- Polymer End-Quenching : 1-(3-Bromopropoxy)-2-methylbenzene has been used in the end-quenching of polyisobutylene, showcasing its utility in polymer chemistry. This process involves the termination of polymer chain growth by reacting with alkoxybenzenes, including 1-(3-Bromopropoxy)-2-methylbenzene (Yang & Storey, 2015). The study found that this compound can effectively cap polymer chains, influencing the properties of the resulting polymer.
Synthesis of Organic Compounds
- Synthesis of Tetramethoxy-Methylbenzene : Another application is in the synthesis of complex organic compounds like 1,2,3,4-Tetramethoxy-5-methylbenzene, a key intermediate for preparing coenzyme Q homologs and analogs. The compound was used as a part of the synthetic process, demonstrating its role in intricate organic synthesis (Jian Yang, L. Weng, & Hu Zheng, 2006).
Catalysis and Oxidation Processes
- Catalysis in Liquid-Phase Oxidation : In catalysis, particularly in the liquid-phase oxidation of methylbenzenes, 1-(3-Bromopropoxy)-2-methylbenzene has been identified as a by-product, illustrating its formation in complex chemical reactions (T. Okada & Y. Kamiya, 1981). This highlights its potential role in industrial chemical processes.
Thermodynamic Studies
- Thermochemistry Analysis : The compound has also been involved in studies related to the thermochemistry of halogen-substituted methylbenzenes. These studies provide insights into the vapor pressures and enthalpies of various bromo- and iodo-substituted methylbenzenes, which are crucial for understanding their physical and chemical properties (S. Verevkin et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it may cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers The paper “Design, Synthesis, and Stability of (1-Amino-4-(3-bromopropoxy)anthracene-9,10-dione)pentacarbonylrhenium(I) Triflate: First X-ray Crystallographic Structure of A Re(CO)5(N-donor)” discusses the synthesis and stability of a related compound . Another paper, “(E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene”, discusses the structure of a compound with a bromopropoxy group . These papers could provide useful insights into the chemistry of 1-(3-Bromopropoxy)-2-methylbenzene and related compounds.
properties
IUPAC Name |
1-(3-bromopropoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRSCSVGUOXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364627 | |
Record name | 1-(3-bromopropoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-2-methylbenzene | |
CAS RN |
50912-60-2 | |
Record name | 1-(3-bromopropoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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